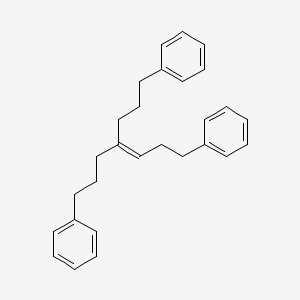![molecular formula C11H18N2O3 B13940857 6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-1,7-Diazaspiro[45]decane-7-acetic acid methyl ester is a chemical compound with the molecular formula C11H18N2O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with acetic acid and a methyl esterifying agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, Methyl ester: Similar in structure but differs in the position of the functional groups.
7-Methyl-1,6-dioxaspiro[4.5]Decane: Another spiro compound with different functional groups and applications.
Spiro[4.5]decane-7-carboxylic acid, 6-oxo-, methyl ester: Shares the spiro structure but has different substituents.
Uniqueness
6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester is unique due to its specific functional groups and the spiro configuration, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
methyl 2-(10-oxo-1,9-diazaspiro[4.5]decan-9-yl)acetate |
InChI |
InChI=1S/C11H18N2O3/c1-16-9(14)8-13-7-3-5-11(10(13)15)4-2-6-12-11/h12H,2-8H2,1H3 |
Clé InChI |
DVORJEKTRUZUQR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCCC2(C1=O)CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


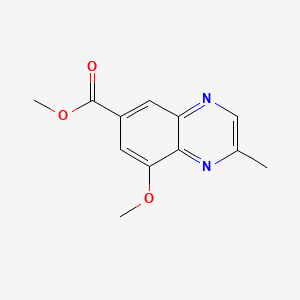
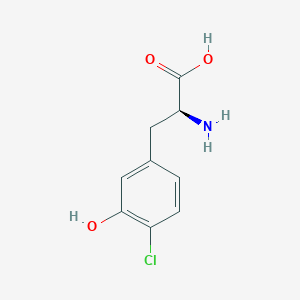
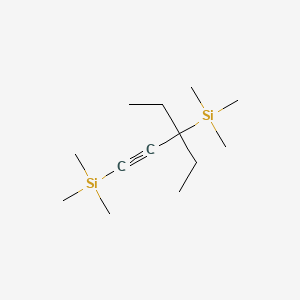

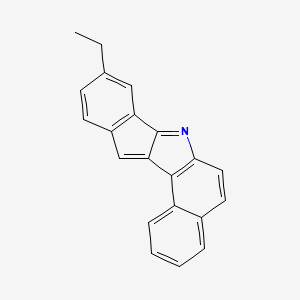
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

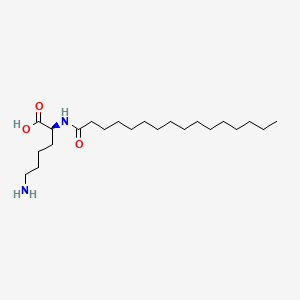
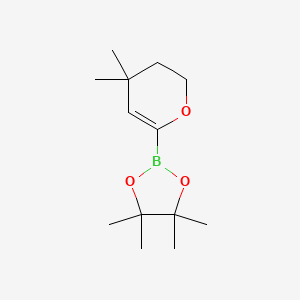
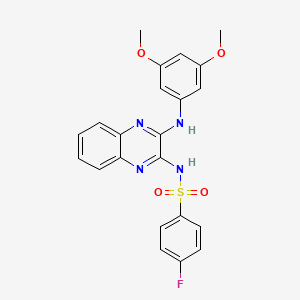
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

